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Compound Name:
benzaldehyde

Cat. No. B8374231

Executive Summary

4-Nitro-2,3-dimethoxybenzaldehyde (CoHoNOs; MW: 211.17 g/mol ) is a specialized aromatic
intermediate primarily utilized in the synthesis of nonlinear optical (NLO) materials and
radiopharmaceutical precursors.[1][2] Unlike its more common isomers (5-nitro and 6-nitro), the
4-nitro variant requires a directed synthetic approach due to the electronic governing of the
benzene ring. This guide details its physicochemical properties, structural characterization, and
the specific regioselective protocols required for its production.

Part 1: Chemical Identity & Structural Analysis
Molecular Specifications

The compound consists of a benzaldehyde core substituted with two methoxy groups at the
ortho and meta positions (relative to the aldehyde) and a nitro group at the para position.
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Property Data

IUPAC Name 2,3-Dimethoxy-4-nitrobenzaldehyde

Molecular Formula CoH9NOs

Molecular Weight 211.17 g/mol

Exact Mass 211.0484 g/mol

Physical State Low-melting solid / Oil (solidifies upon standing)
Melting Point 35-39 °C [1]

Soluble in organic solvents (DCM, Ethyl Acetate,

Solubility ) )
DMSO); insoluble in water.[3]

Structural Geometry & Steric Environment

The 4-nitro-2,3-dimethoxybenzaldehyde molecule exhibits significant steric crowding due to the
"buttressing effect.”

 Vicinal Substitution: The 2-methoxy, 3-methoxy, and 4-nitro groups are contiguous. The bulky
nitro group at position 4 forces the adjacent 3-methoxy group out of planarity with the
aromatic ring to minimize steric clash.

o Electronic Push-Pull: The aldehyde (electron-withdrawing) and nitro (strongly electron-
withdrawing) groups create a highly electron-deficient aromatic system, making the ring
susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions, though it is
primarily used as an electrophile in condensation reactions.

Part 2: Synthesis & Manufacturing Protocols
The Regioselectivity Challenge

Direct nitration of the parent compound, 2,3-dimethoxybenzaldehyde (o-veratraldehyde),
predominantly yields the 6-nitro isomer (major product) and 5-nitro isomer due to the directing
effects of the methoxy groups [2]. Accessing the 4-nitro isomer requires a "blocking-
deprotection” strategy or the use of a phenol precursor to direct the electrophilic attack.
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Validated Synthetic Route (o-Vanillin Pathway)

The most authoritative protocol for high-purity synthesis utilizes o-vanillin (2-hydroxy-3-
methoxybenzaldehyde) as the starting scaffold [3].

Step-by-Step Protocol

e Precursor Preparation:
o Reagent: 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin).

o Action: Acetylation of the phenol group using acetic anhydride protects the oxygen and
alters directing effects.

o Intermediate: 2-Formyl-6-methoxyphenyl acetate.[1][4]
o Regioselective Nitration:
o Reagents: Fuming HNOs / H2SOa (controlled temperature < 10°C).

o Mechanism:[1][5][6] The acetoxy group directs the nitration to the para position relative to
the original phenol (position 4 of the ring).

o In-Situ Deprotection: Acidic hydrolysis during workup removes the acetate group.
o Product:2-Hydroxy-3-methoxy-4-nitrobenzaldehyde.[1][4]

» Methylation (Final Step):

o

Reagents: Methyl lodide (Mel) or Dimethyl Sulfate (DMS), Potassium Carbonate (K2CO3),
Acetone/DMF.

Conditions: Reflux for 2-4 hours.

o

o

Purification: Recrystallization from ethanol/water.

[¢]

Yield: ~87% (Step 3).

Synthetic Pathway Diagram
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Figure 1: Directed synthesis of 4-nitro-2,3-dimethoxybenzaldehyde avoiding the 6-nitro isomer.

Part 3: Applications in Drug Discovery & Materials
Science
Nonlinear Optical (NLO) Materials

The compound serves as a critical scaffold for brominated dimethoxybenzaldehydes (e.g., 4,5-
dibromo-2,3-dimethoxybenzaldehyde).[4] These derivatives exhibit significant third-order
nonlinear optical susceptibilities ($ \chi*{(3)} $), making them candidates for advanced photonic
devices [3].[4]

Radiopharmaceutical Precursors (PET Tracers)

In Positron Emission Tomography (PET) research, the 4-nitro group acts as a leaving group for
nucleophilic fluorination ($ ~{18}F $). The high electron deficiency of the ring facilitates the
exchange of the nitro group for radioactive fluoride, a key step in synthesizing tracers like $
N18}F $-DOPA analogs [1].

Reduction to Anilines

The nitro group is readily reduced (Fe/HCI or H2/Pd-C) to the amine (4-amino-2,3-
dimethoxybenzaldehyde), which is a versatile "aniline handle" for coupling reactions in
medicinal chemistry libraries.

Part 4: Safety & Handling
» Hazard Classification: Irritant (Skin/Eye/Respiratory).

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The aldehyde is
susceptible to oxidation to the corresponding benzoic acid (4-nitro-2,3-dimethoxybenzoic
acid) upon prolonged exposure to air.
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Handling: Use standard PPE. Avoid contact with strong bases which may cause aldol
condensation or Cannizzaro reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8374231#4-nitro-2-3-dimethoxybenzaldehyde-
structure-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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